molecular formula C21H18N2O2 B5817679 4-[(diphenylacetyl)amino]benzamide

4-[(diphenylacetyl)amino]benzamide

Cat. No.: B5817679
M. Wt: 330.4 g/mol
InChI Key: HPORDFMVSYBZPO-UHFFFAOYSA-N
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Description

4-[(Diphenylacetyl)amino]benzamide is an organic compound with the molecular formula C21H18N2O2 It is a benzamide derivative, characterized by the presence of a diphenylacetyl group attached to the amine group of benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(diphenylacetyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and utilizing eco-friendly processes.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale. The use of recoverable catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[(Diphenylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(Diphenylacetyl)amino]benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(diphenylacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit serine proteases and other enzymes involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Diphenylacetyl)amino]benzamide is unique due to the presence of the diphenylacetyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(2,2-diphenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c22-20(24)17-11-13-18(14-12-17)23-21(25)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPORDFMVSYBZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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